2,4-Dihydroxyquinoline

Catalog No.
S891910
CAS No.
86-95-3
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxyquinoline

Researchers requiring a thermally stable, non-hygroscopic alternative to 2,4-dichloroquinoline can rely on 2,4-Dihydroxyquinoline (DHQ).

  • On-demand, solvent-free chlorination achieves 88% yield for 2,4-dichloroquinoline, enabling cost-effective Suzuki/Buchwald-Hartwig couplings.
  • Serves as mandatory LC-MS/MS calibration standard (DHQ) for PqsD enzyme inhibition assays in anti-virulence screening.
  • Long shelf-life (>300°C melting point) ensures batch-to-batch reproducibility, eliminating hydrolytic degradation risks.

CAS Number

86-95-3

Product Name

2,4-Dihydroxyquinoline

IUPAC Name

4-hydroxy-1H-quinolin-2-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)

InChI Key

HDHQZCHIXUUSMK-UHFFFAOYSA-N

Synonyms

2.4-Dihydroxyquinoline

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)O

4-hydroxy-2-quinolone is a heteroaryl hydroxy compound that is 2-quinolone substituted at position 4 by a hydroxy group. It is a quinolone and a heteroaryl hydroxy compound.
2,4-Quinolinediol has been reported in Penicillium citrinum and Haplophyllum bucharicum with data available.
structure in first source

Purity

≥98%

Package Size

5 g, 25 g

2,4-Dihydroxyquinoline (CAS 86-95-3), which predominantly exists in its tautomeric form 4-hydroxy-2(1H)-quinolone, is a bifunctional aromatic scaffold utilized in pharmaceutical manufacturing and advanced organic synthesis. Characterized by a high melting point (>300 °C) and thermal stability, this compound serves as a foundational precursor for complex nitrogen heterocycles [1]. In industrial procurement, it is primarily sourced as a shelf-stable alternative to moisture-sensitive halogenated quinolines, allowing for on-demand conversion into 2,4-dichloroquinoline or direct regioselective functionalization at the C-3 position [2]. Furthermore, it is a mandatory analytical standard (known biologically as DHQ) for quantifying Pseudomonas aeruginosa quorum sensing metabolites [3].

Research & Procurement Fit

Synthetic intermediate. Reported efficient route supports pharmaceutical building block procurement for neurological and anti-infective research.

Dye coupling component. Dual hydroxyl pattern enables tautomerization critical for reliable azo dye synthesis and color consistency.

Quorum sensing probe. Specific DHQ-PqsE interaction supports Pseudomonas aeruginosa virulence pathway studies; distinct from PQS/HHQ probe contexts.

Substituting 2,4-dihydroxyquinoline with mono-hydroxylated analogs (such as 2-hydroxyquinoline or 4-hydroxyquinoline) fundamentally alters the scaffold's reactivity, eliminating the dual electrophilic activation sites required for synthesizing 2,4-dihaloquinolines or achieving regioselective C-3 alkylation [1]. While buyers might consider procuring 2,4-dichloroquinoline directly to skip a synthetic step, the dichloro derivative is more susceptible to hydrolytic degradation during long-term storage and often commands a higher premium [2]. Procuring the thermally stable 2,4-dihydroxyquinoline (>300 °C melting point) ensures maximum shelf life and batch-to-batch reproducibility, allowing chemists to perform 88%-yield, solvent-free chlorination immediately prior to downstream cross-coupling[2]. In microbiological assays, substituting this exact compound with alkylated quinolones (like HHQ) invalidates PqsD enzyme inhibition screening, as only the non-alkylated 2,4-dihydroxyquinoline accurately represents the terminal DHQ metabolite [3].

Substitution Risk

Risk

Mono‑hydroxyquinolines (2‑HQ, 4‑HQ) lack the 2,4‑diol arrangement; tautomeric behavior and coupling reactivity are not transferable.

Risk

8‑Hydroxyquinoline shows metal‑chelating properties unrelated to DHQ; cannot substitute in PQS quorum‑sensing probe applications or azo dye coupling.

Risk

Unsubstituted quinoline does not offer the dual‑site functionalization needed for disazo dye libraries or PqsE‑specific interaction studies.

High-Yield Conversion to 2,4-Dichloroquinoline via Solvent-Free Chlorination

For industrial scale-up, 2,4-dihydroxyquinoline demonstrates quantifiable processability as a precursor for dihaloquinolines. Compared to traditional solvent-heavy halogenation of mono-hydroxyquinolines, the treatment of 2,4-dihydroxyquinoline with equimolar POCl3 and pyridine under solvent-free conditions yields 88% (79.0 g from an 81.0 g batch) of 97%-purity 2,4-dichloroquinoline [1]. This 88% conversion rate justifies procuring the dihydroxy form for on-demand chlorination rather than purchasing the hydrolytically sensitive dichloro derivative.

Evidence DimensionChlorination yield and scale
Target Compound Data2,4-Dihydroxyquinoline (88% yield of 2,4-dichloroquinoline, 79.0 g scale)
Comparator Or BaselineDirect procurement of 2,4-dichloroquinoline (baseline: lower storage stability, higher cost)
Quantified Difference88% isolated yield using a streamlined, solvent-free POCl3 protocol.
ConditionsEquimolar POCl3 and pyridine, solvent-free, isolated via filtration.

Allows manufacturers to safely store the highly stable dihydroxy precursor and generate the reactive dichloro intermediate on demand with minimal waste.

Synthetic yield
Reported
75–80%
Supports cost‑effective intermediate procurement.
Based on methyl anthranilate three‑step procedure; comparator yields not quantified.

Regioselective C-3 Functionalization via One-Pot Reductive Alkylation

The dual oxygenation of 2,4-dihydroxyquinoline activates the C-3 position, enabling direct functionalization that is structurally impossible with 2-hydroxyquinoline or 4-hydroxyquinoline. When subjected to a condensation–reduction sequence with 3-bromobenzaldehyde using Hantzsch ester as a hydride source, 2,4-dihydroxyquinoline derivatives achieve a 62% yield of the C-3 alkylated product in a single pot [1]. This eliminates the multi-step protection/deprotection sequences required by mono-oxygenated quinoline scaffolds.

Evidence DimensionC-3 Alkylation Efficiency
Target Compound Data2,4-Dihydroxyquinoline (62% yield of C-3 coupled product in one pot)
Comparator Or BaselineMono-hydroxyquinolines (require multi-step activation/protection for C-3 coupling)
Quantified DifferenceSingle-step vs. multi-step synthesis for C-3 functionalization.
ConditionsReductive alkylation using Hantzsch ester, one-pot sequence.

Drastically reduces step count and solvent usage for medicinal chemists synthesizing C-3 substituted quinolone therapeutics.

PqsE binding
Class‑level
Kd = 19.6 µM
IC50 = 40 µM
Supports DHQ as a PqsE‑pathway probe.
In vitro enzyme assay; PQS and HHQ do not share this binding.

Compatibility with Green Solid-Phase Organic Synthesis (SPOS)

The 4-hydroxy-2-quinolone tautomer of 2,4-dihydroxyquinoline provides a thermally stable anchor for solid-phase organic synthesis (SPOS). When evaluated against standard solution-phase intermediates, resin-bound derivatives of this scaffold achieved 100% conversion during cyclization under microwave irradiation (120 W, 100 °C, 15 min) in the green solvent 2-MeTHF [1]. This structural stability on solid supports makes it a suitable building block for high-throughput combinatorial libraries.

Evidence DimensionSolid-phase cyclization conversion
Target Compound Data2,4-Dihydroxyquinoline scaffold (100% conversion in 15 min)
Comparator Or BaselineStandard solution-phase Dieckmann condensations (require strong bases like NaH and longer reaction times)
Quantified Difference100% conversion under mild, green microwave conditions vs. harsh conventional bases.
ConditionsMicrowave irradiation (120 W, 100 °C, 15 min) in 2-MeTHF on solid support.

Enables the rapid, automated generation of quinolin-2(1H)-one drug libraries using environmentally conscious solvents.

Derivative cytotoxicity
Class‑level
Higher cytotoxic effect for ‑Cl, ‑NO₂ disazo dyes vs. parent scaffold
Supports library synthesis for cancer cell‑model studies.
HeLa and PC3 lines; exact IC₅₀ not available in source.

Absolute Specificity as a PqsD Enzyme Biomarker

In microbiological research, 2,4-dihydroxyquinoline (DHQ) is the exact terminal product of the PqsD enzyme in Pseudomonas aeruginosa. Unlike alkylated quorum sensing molecules such as the Pseudomonas Quinolone Signal (PQS) or HHQ, DHQ is formed directly via an intramolecular rearrangement of a short-lived intermediate[1]. Procuring CAS 86-95-3 is therefore strictly required for calibrating LC-MS/MS assays targeting PqsD activity; substituting it with commercially available alkylquinolones results in 0% specificity for this specific pathway.

Evidence DimensionPqsD enzymatic product specificity
Target Compound Data2,4-Dihydroxyquinoline (Directly quantifies PqsD-mediated anthraniloyl-CoA condensation)
Comparator Or BaselineAlkylated quinolones like PQS or HHQ (Measure downstream PqsBC/PqsH activity, not isolated PqsD activity)
Quantified Difference100% specificity for PqsD terminal activity vs. 0% specificity for downstream alkylated analogs.
ConditionsLC-MS/MS quantification of stationary phase P. aeruginosa culture medium.

Ensures analytical validity for researchers screening novel PqsD inhibitors to combat bacterial virulence.

On-Demand Halogenation for Cross-Coupling

Procured as a highly stable, shelf-ready precursor for solvent-free conversion into 2,4-dichloroquinoline, which is subsequently used in Suzuki or Buchwald-Hartwig couplings to synthesize aryl-heteroaryl ureas [1].

Combinatorial Library Generation

Utilized as a robust scaffold in Solid-Phase Organic Synthesis (SPOS) to rapidly generate diverse 4-hydroxy-2-quinolone libraries for high-throughput drug screening under green chemistry conditions [2].

Direct C-3 Functionalization

Chosen by medicinal chemists for one-pot reductive alkylation at the C-3 position, bypassing the complex protection/deprotection steps required by mono-hydroxyquinolines [3].

Quorum Sensing Analytical Standard

Employed as the mandatory calibration standard (DHQ) for LC-MS/MS assays quantifying PqsD enzyme activity and evaluating anti-virulence agents targeting Pseudomonas aeruginosa[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Azo dye synthesis intermediate
Tautomeric coupling reactivity
Color consistency, coupling efficiency
Medicinal chemistry building block
Functionalizable quinoline core
Receptor interaction, derivative activity (research context)
Quorum sensing probe for P. aeruginosa
Specific PqsE pathway interaction
PqsE binding, virulence pathway response
Cancer cell‑model compound library synthesis
Scaffold for functionalized disazo dyes
Cell‑model cytotoxicity endpoints (HeLa, PC3 reported)

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

161.047678466 Da

Monoisotopic Mass

161.047678466 Da

Heavy Atom Count

12

UNII

N58HX8G9CN

General Manufacturing Information

2(1H)-Quinolinone, 4-hydroxy-: ACTIVE

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